molecular formula C27H23N3S B12373287 1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]

1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]

Katalognummer: B12373287
Molekulargewicht: 421.6 g/mol
InChI-Schlüssel: BRLRIGFPXOEBQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] is a complex organic compound that features a unique spiro structure. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of thiophene and pyridazine rings in its structure makes it particularly interesting for various scientific applications.

Vorbereitungsmethoden

The synthesis of 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] involves multiple steps, typically starting with the formation of the core spiro structure. Common synthetic routes include:

    Cyclization Reactions: These reactions often involve the use of cyclohexane derivatives and pyridazine precursors under specific conditions to form the spiro structure.

    Condensation Reactions: These are used to introduce the thiophene and diphenyl groups into the molecule.

Industrial production methods for such complex compounds often involve optimization of these synthetic routes to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.

Analyse Chemischer Reaktionen

1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

Wissenschaftliche Forschungsanwendungen

1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] involves its interaction with specific molecular targets. The thiophene and pyridazine rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interfere with cellular signaling pathways by binding to key enzymes or receptors, thereby modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other spiro-heterocyclic molecules such as:

  • Spiro[indoline-3,4’-pyrrolo[3,4-d]pyridazines]
  • Spiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazines]
  • 1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione

Compared to these compounds, 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] stands out due to its unique combination of thiophene and pyridazine rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions .

Eigenschaften

Molekularformel

C27H23N3S

Molekulargewicht

421.6 g/mol

IUPAC-Name

1',4'-diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]

InChI

InChI=1S/C27H23N3S/c1-4-10-19(11-5-1)25-22-23(26(30-29-25)20-12-6-2-7-13-20)27(15-8-3-9-16-27)28-24(22)21-14-17-31-18-21/h1-2,4-7,10-14,17-18H,3,8-9,15-16H2

InChI-Schlüssel

BRLRIGFPXOEBQR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C3=C(C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=N2)C6=CSC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.